Ethyl-2-oxo-6-methyl-5-heptenoate

Description

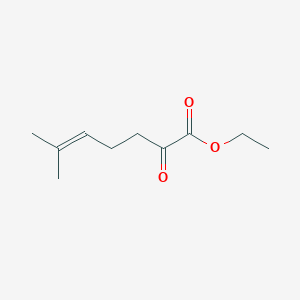

Ethyl-2-oxo-6-methyl-5-heptenoate is a branched-chain unsaturated ester featuring a ketone group at position 2, a methyl substituent at position 6, and a double bond at position 4. Its structure combines reactivity typical of α,β-unsaturated esters (e.g., Michael addition or Diels-Alder participation) with steric and electronic effects from the methyl group.

Properties

CAS No. |

76729-61-8 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

ethyl 6-methyl-2-oxohept-5-enoate |

InChI |

InChI=1S/C10H16O3/c1-4-13-10(12)9(11)7-5-6-8(2)3/h6H,4-5,7H2,1-3H3 |

InChI Key |

BEDDBBCLHNGXGD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-2-oxo-6-methyl-5-heptenoate can be synthesized through a multi-step process involving the reaction of methacryloyl chloride with ethyl 4-iodobutyrate in the presence of a zinc-copper couple and benzene. The reaction mixture is stirred and heated under reflux conditions, followed by the addition of tetrakis(triphenylphosphine)palladium(0) and further reaction with methacryloyl chloride . The product is then purified through chromatography and distillation.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Ethyl-2-oxo-6-methyl-5-heptenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The double bond and ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl-2-oxo-6-methyl-5-heptenoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl-2-oxo-6-methyl-5-heptenoate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester groups, which can undergo nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and enzyme activities, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) Ethyl Acetoacetate (Ethyl 3-oxobutanoate)

- Key Differences: Ethyl acetoacetate is a β-ketoester (ketone at position 3), whereas Ethyl-2-oxo-6-methyl-5-heptenoate has a ketone at position 2 and a longer unsaturated chain. The α,β-unsaturation in the target compound enables conjugation between the ketone and ester groups, altering reactivity (e.g., increased susceptibility to nucleophilic attack at the β-carbon).

(b) Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ()

- Key Differences: Functional Groups: The reference compound contains an ethoxycarbonyloxy group and a triple bond (yne), unlike the ketone and double bond (ene) in this compound. Steric Effects: The diphenyl substituents in the reference compound introduce significant steric hindrance, whereas the methyl group in the target compound has a milder effect.

(c) Hexamethylene Diisocyanate ()

- Key Differences: Class: Hexamethylene diisocyanate is an isocyanate monomer, structurally and functionally distinct from esters. ester hydrolysis).

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|---|

| This compound | ~184.23 | Ester, ketone, α,β-unsaturation | ~220–240 (est.) | Low |

| Ethyl Acetoacetate | 130.14 | β-Ketoester | 181 | Moderate |

| Ethyl 5-[(ethoxycarbonyl)oxy]-... | 384.40 | Ester, ethoxycarbonyloxy, yne | >250 (est.) | Very low |

Notes:

Crystallographic and Hydrogen-Bonding Behavior

- Crystal Packing : While direct data are unavailable, hydrogen-bonding patterns in similar esters () indicate that the ketone and ester groups likely form C=O···H–C interactions, influencing melting points and crystallinity .

- Comparison with Alkyne Derivatives: The triple bond in Ethyl 5-[(ethoxycarbonyl)oxy]-... () may adopt linear geometry, reducing ring-forming hydrogen bonds compared to the more flexible enoate .

Research Findings and Methodological Insights

- Structural Analysis : SHELX software () has been pivotal in resolving crystal structures of analogous esters, though its application to the target compound requires further study .

- Graph Set Analysis: Bernstein et al. () provide frameworks to predict hydrogen-bonding networks, which could guide crystallization strategies for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.